2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine
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Overview
Description
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities . Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties in a single molecule imparts a range of chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine typically involves the condensation of a thiazole derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine.
Piperazine: A simple six-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Thiazole: The core structure of the compound, known for its wide range of biological activities.
Uniqueness
This compound is unique due to the combination of the thiazole and piperazine moieties, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C9H13N3OS |
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Molecular Weight |
211.29 g/mol |
IUPAC Name |
(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3 |
InChI Key |
QSGKPGTUUUUVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CSC=N2 |
Origin of Product |
United States |
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